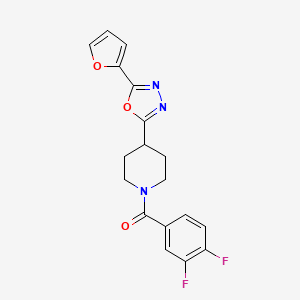
(3,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F2N3O3 and its molecular weight is 359.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (CAS Number: 1170229-29-4) is a novel chemical entity that has garnered attention for its potential biological activities. Its structure incorporates several pharmacophoric elements, including a difluorophenyl group, a furan ring, an oxadiazole moiety, and a piperidine ring. This unique combination suggests a diverse range of biological interactions.
The molecular formula of the compound is C18H15F2N3O3 with a molecular weight of approximately 359.3 g/mol. The presence of fluorine atoms and heterocyclic rings is often associated with enhanced biological activity and selectivity in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C18H15F2N3O3 |
| Molecular Weight | 359.3 g/mol |
| CAS Number | 1170229-29-4 |
Biological Activity
Recent studies have highlighted the biological potential of compounds containing oxadiazole and piperidine moieties:
- Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .
- Apoptosis Induction : In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .
- Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity, which may be attributed to their ability to disrupt bacterial membranes or inhibit essential bacterial enzymes .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A study examined various oxadiazole derivatives and found that certain modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
- Piperidine-Based Compounds : Another investigation into piperidine-containing compounds revealed their potential as inhibitors of specific kinases involved in cancer progression, suggesting a multi-target approach for therapeutic development .
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3/c19-13-4-3-12(10-14(13)20)18(24)23-7-5-11(6-8-23)16-21-22-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHLKNWQRSLLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














